molecular formula C17H22O2 B14148253 Flavidulol B CAS No. 117568-33-9

Flavidulol B

Cat. No.: B14148253
CAS No.: 117568-33-9
M. Wt: 258.35 g/mol
InChI Key: PETYPULCQDOVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavidulol B is a meroterpenoid compound isolated from the edible mushroom Lactarius flavidulus . Structurally, it features a rare 10-membered bicyclic ring system cleaved between C-4 and C-5, generating two terminal double bonds and a unique connection between C-2 and C-7 . This structural complexity distinguishes it from other meroterpenoids. This compound exhibits immunosuppressive activity, with reported IC50 values of 4.9 μg/cm³ against concanavalin A-induced lymphocyte proliferation and 3.9 μg/cm³ against lipopolysaccharide-induced proliferation .

Properties

CAS No.

117568-33-9

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

7-ethenyl-4-methoxy-7-methyl-6-prop-1-en-2-yl-6,8-dihydro-5H-naphthalen-1-ol

InChI

InChI=1S/C17H22O2/c1-6-17(4)10-13-12(9-14(17)11(2)3)16(19-5)8-7-15(13)18/h6-8,14,18H,1-2,9-10H2,3-5H3

InChI Key

PETYPULCQDOVJC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(C=CC(=C2CC1(C)C=C)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flavidulol B involves the cleavage of its 10-membered ring between carbon atoms 4 and 5, resulting in two terminal double bonds. These bonds are then connected between carbon atoms 2 and 7

Industrial Production Methods: There is limited information on the industrial production methods of this compound. Given its presence in mushrooms, it is likely that extraction from natural sources is a common method of obtaining this compound.

Chemical Reactions Analysis

Common Reagents and Conditions: Common reagents for the reactions involving Flavidulol B include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Flavidulol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its presence in mushrooms suggests potential biological activities, such as antibacterial and antifungal properties . Additionally, this compound and its derivatives may have applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features of Flavidulol B and Related Meroterpenoids

Compound Source Molecular Formula Key Structural Features Bioactivity Highlights
This compound Lactarius flavidulus C34H42O4 10-membered ring cleaved at C4–C5; monomer IC50: 4.9 μg/cm³ (Con A), 3.9 μg/cm³ (LPS)
Flavidulol A Lactarius flavidulus C34H42O4 Intact 10-membered ring; monomer MIC: 6.2 μg/cm³ (antibacterial)
Flavidulol C Lactarius flavidulus C34H42O4 Dimer via C–C bond between benzene rings IC50: 36.3 μg/cm³ (Con A), 28.3 μg/cm³ (LPS)
Clavilactone B Clitocybe calvipes Not specified 10-membered ring; oxidized functional groups Antimicrobial; inhibits Lepidium sativum germination

Key Observations :

  • Ring Modifications : this compound’s cleaved ring system contrasts with the intact rings in flavidulol A and clavilactones, likely altering its molecular interactions .

Pharmacological Activity

Table 2: Bioactivity Profiles

Compound Antibacterial Activity (MIC, μg/cm³) Immunosuppressive Activity (IC50, μg/cm³) Additional Activities
This compound Not reported 4.9 (Con A), 3.9 (LPS) N/A
Flavidulol A 6.2 (S. aureus, B. subtilis) 8.9 (Con A), 6.7 (LPS) Moderate lymphocyte suppression
Flavidulol C Not reported 36.3 (Con A), 28.3 (LPS) Weak immunosuppression
Clavilactone D Not reported N/A Tyrosine kinase inhibition

Key Observations :

  • Potency Gradient: this compound is the most potent immunosuppressant among the flavidulols, suggesting its cleaved ring enhances target binding .
  • Functional Group Impact : Clavilactone D’s tyrosine kinase inhibition underscores the role of oxidized substituents in diversifying bioactivity .

Mechanistic and Functional Insights

  • Immunosuppression: this compound’s superior activity may stem from its ability to interfere with T-cell receptor signaling pathways, a hypothesis supported by its lower IC50 compared to flavidulol C .
  • Antibacterial Specificity : Flavidulol A’s intact ring may facilitate membrane disruption in Gram-positive bacteria, a mechanism less feasible in this compound due to structural rearrangement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.